molecular formula C12H8N2O2 B2625186 [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile CAS No. 301357-18-6

[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile

Cat. No.: B2625186
CAS No.: 301357-18-6
M. Wt: 212.208
InChI Key: UAHLKBOTQLNWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile” is a chemical compound with a complex structure. It is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .


Synthesis Analysis

The synthesis of these compounds involves a Pd-catalyzed C-N cross-coupling . This method is used to create a variety of structurally diverse indole-containing molecules . The synthesis process is based on the structures of antitubulin molecules .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is related to the structure of 1-benzo [1,3]dioxol-5-yl-indoles . These indoles have a privileged structural motif found in a variety of naturally occurring and synthetic molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex. They involve a Pd-catalyzed C-N cross-coupling . This method is used to create a variety of structurally diverse indole-containing molecules .

Mechanism of Action

The mechanism of action of these compounds is related to their activity against various cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Future Directions

The future directions for the study of “[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile” and related compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . These compounds may serve as a template for this optimization .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)ethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-8(10(5-13)6-14)9-2-3-11-12(4-9)16-7-15-11/h2-4H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHLKBOTQLNWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965738
Record name [1-(2H-1,3-Benzodioxol-5-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5142-14-3
Record name [1-(2H-1,3-Benzodioxol-5-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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